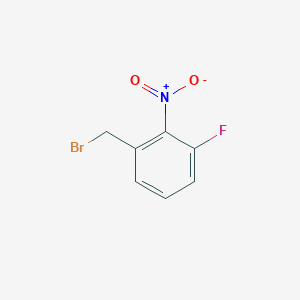

3-Fluoro-2-nitrobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

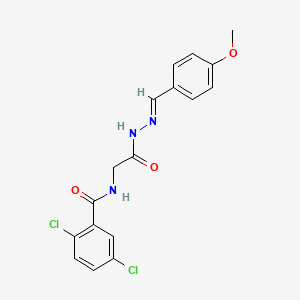

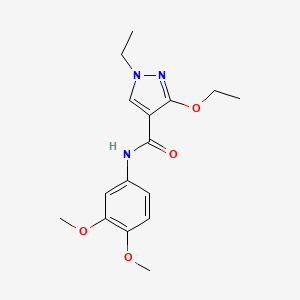

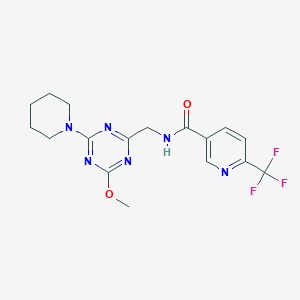

3-Fluoro-2-nitrobenzyl bromide is an organic compound with the CAS Number: 1104543-73-8 . It has a molecular weight of 234.02 .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For example, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5BrFNO2 .Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Kinetic Studies in Organic Chemistry

3-Fluoro-2-nitrobenzyl bromide plays a role in the study of solvolysis reactions, demonstrating the influence of the ortho-nitro group on reaction rates. In a comparison with other isomers, the ortho-nitro group acted as an intramolecular nucleophilic assistant, affecting the solvolysis rates of benzyl halides. This highlights its utility in probing reaction mechanisms and the influence of substituent positioning on reactivity (Park et al., 2019).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of 4H-1-benzopyrans, a class of heterocyclic compounds. It reacts with active methylene compounds to yield highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction. This method offers a straightforward approach to synthesize these compounds, which are important in various chemical and pharmacological studies (Bunce et al., 2008).

Radiopharmaceutical Synthesis

This compound is used in the synthesis of fluorobenzyl bromides, serving as precursors for radiopharmaceuticals. These compounds are instrumental in creating [18F]-labeled neuroleptics for PET imaging, demonstrating its critical role in developing diagnostic agents (Hatano et al., 1991).

Protein Labeling

In the field of biochemistry, derivatives of this compound are used for protein labeling with fluorine-18. This application is significant for nuclear medicine, providing a method to covalently attach fluorine-18 to proteins, thereby facilitating the study of protein dynamics and distribution in vivo (Kilbourn et al., 1987).

Photoregulated Drug Release

Additionally, it contributes to the development of nanotechnology-based drug delivery systems. For example, this compound derivatives have been used to conjugate anticancer drugs to gold nanoparticles, enabling the photoregulated release of the drugs. This method leverages the unique property of the compound for controlled drug delivery, highlighting its potential in creating more efficient and targeted therapy strategies (Agasti et al., 2009).

Advanced Materials Science

In materials science, the photolabile nature of this compound derivatives is utilized in the synthesis of polymers with tunable properties. Polymers incorporating o-nitrobenzyl groups can be photo-degraded, allowing for the controlled alteration of polymer characteristics through light exposure. This property is particularly useful in the development of responsive materials and devices (Zhao et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNVXKZYRKFTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

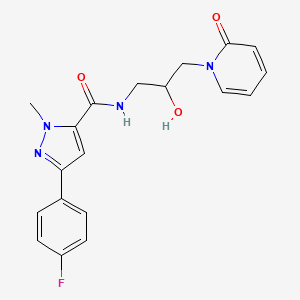

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)

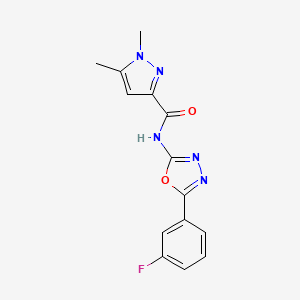

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)

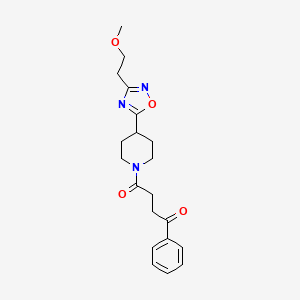

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)